molecular formula C35H32N2O6 B11087307 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide

Cat. No.: B11087307
M. Wt: 576.6 g/mol
InChI Key: BAWXCFQBVSTFFB-UHFFFAOYSA-N
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Description

N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide is a complex organic compound characterized by its unique structure, which includes isoquinoline, dimethoxyphenyl, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide typically involves multiple steps, starting with the preparation of the isoquinoline and xanthene intermediates. The key steps include:

    Preparation of Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.

    Preparation of Xanthene Intermediate: The xanthene moiety can be synthesized through the condensation of resorcinol with phthalic anhydride in the presence of a strong acid, such as sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the isoquinoline and xanthene intermediates with the dimethoxyphenyl acetamide derivative under basic conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline or xanthene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced isoquinoline or xanthene derivatives.

    Substitution: Alkylated derivatives at the methoxy positions.

Scientific Research Applications

N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can be used in imaging and diagnostic applications.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. The xanthene moiety allows for fluorescence, which can be used to track the compound’s interaction with biological targets. Additionally, the isoquinoline moiety may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-3-methoxybenzamide
  • N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-1-phenylmethanesulfonamide

Uniqueness

N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-2-(9H-xanthen-9-yl)acetamide is unique due to the presence of the xanthene moiety, which imparts fluorescence properties. This makes it particularly valuable in applications requiring fluorescent labeling and imaging. Additionally, the combination of isoquinoline and xanthene moieties provides a versatile scaffold for further chemical modifications and functionalization.

Properties

Molecular Formula

C35H32N2O6

Molecular Weight

576.6 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-(9H-xanthen-9-yl)acetamide

InChI

InChI=1S/C35H32N2O6/c1-39-31-16-21-13-14-36-28(25(21)18-33(31)41-3)15-22-17-32(40-2)34(42-4)20-27(22)37-35(38)19-26-23-9-5-7-11-29(23)43-30-12-8-6-10-24(26)30/h5-14,16-18,20,26H,15,19H2,1-4H3,(H,37,38)

InChI Key

BAWXCFQBVSTFFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)CC4C5=CC=CC=C5OC6=CC=CC=C46)OC)OC)OC

Origin of Product

United States

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